molecular formula C9H11B B1360270 1-Bromo-3-isopropylbenzene CAS No. 5433-01-2

1-Bromo-3-isopropylbenzene

Cat. No. B1360270
CAS RN: 5433-01-2
M. Wt: 199.09 g/mol
InChI Key: GBSGGFCCQZUXNB-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropylbenzene is a clear liquid that ranges in color from colorless to yellow . It has a molecular weight of 199.09 and its IUPAC name is 1-bromo-3-isopropylbenzene .


Molecular Structure Analysis

The molecular formula of 1-Bromo-3-isopropylbenzene is C9H11Br . The InChI code is 1S/C9H11Br/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 .


Physical And Chemical Properties Analysis

1-Bromo-3-isopropylbenzene is a clear liquid that can range in color from colorless to yellow . It has a molecular weight of 199.09 .

Scientific Research Applications

Pyrolysis Studies

1-Bromo-3-isopropylbenzene has been studied in pyrolysis processes. Research by Müller-Markgraf and Troe (1988) in "The Journal of Physical Chemistry" focused on the pyrolysis of isopropylbenzene, among other compounds, using UV molecular absorption spectroscopy. They observed a dominant C-C bond split in isopropylbenzene pyrolysis (Müller-Markgraf & Troe, 1988).

Chemical Synthesis

In the field of chemical synthesis, 1-Bromo-3-isopropylbenzene is involved in various reactions. Scott et al. (2004) in the "European Journal of Inorganic Chemistry" described the reaction of Grignard compounds of 1-bromo-2,4,6-diisopropylbenzene with 2,6-dibromopyridine, which is a process relevant in organic chemistry and potentially pharmaceutical synthesis (Scott et al., 2004).

Spectroscopy and Isomerism

The compound has been studied in the context of Raman and infrared spectroscopy, specifically regarding rotational isomerism. Ogawa et al. (1978) in the "Bulletin of the Chemical Society of Japan" investigated the Raman and infrared spectra of various halogenoalkanes, including 1-bromo-3-isopropylbenzene. Their work provides insights into the vibrational behavior and isomerism in such molecules (Ogawa et al., 1978).

Oxidation Processes

Aoki et al. (2005) in "Tetrahedron" explored the aerobic oxidation of 1,3,5-triisopropylbenzene, a process that leads to the formation of phenol derivatives. This oxidation method can be crucial for preparing compounds that serve as starting materials in pharmaceuticals (Aoki et al., 2005).

Thermochemistry

Verevkin et al. (2015) in the "Journal of Chemical & Engineering Data" studied the thermochemistry of various bromo-substituted methylbenzenes. This research is relevant to understanding the thermodynamic properties of 1-Bromo-3-isopropylbenzene and related compounds (Verevkin et al., 2015).

Safety And Hazards

The safety information for 1-Bromo-3-isopropylbenzene indicates that it has a GHS07 signal word of warning . Hazard statements include H302, and precautionary statements include P280, P305, P338, and P351 .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 1-Bromo-3-isopropylbenzene .

properties

IUPAC Name

1-bromo-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSGGFCCQZUXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202698
Record name Benzene, 1-bromo-3-(1-methylethyl)-
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Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-isopropylbenzene

CAS RN

5433-01-2
Record name Benzene, 1-bromo-3-(1-methylethyl)-
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Record name 5433-01-2
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Record name Benzene, 1-bromo-3-(1-methylethyl)-
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Record name 1-Bromo-3-isopropylbenzene
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Synthesis routes and methods I

Procedure details

To a mixture of 1000 ml of 96% ethanol and 94 ml of 98% H2SO4, 117 g (0.55 mol) of 2-bromo-4-isopropylaniline was added, while vigorously stirring, at −5° C. over 15 min. Then, a solution of 63 g of NaNO2 in 125 ml of water was added at this temperature over 1 h, and the resulting mixture was stirred for about 30 min longer. Then, 12 g of copper powder was added. The reaction mixture was refluxed for 4 h and then filtered through a glass frit (G3). The filtrate was poured into 2500 cm3 of cold water. The organic product was extracted with 4×400 ml of dichloromethane. The combined extract was dried over K2CO3 and evaporated to dryness. Fractional distillation gave the title product, b.p. 64-67° C./3 mm Hg. Yield 117.4 g (75%) of yellowish oil.
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1000 mL
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94 mL
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117 g
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63 g
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125 mL
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12 g
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
VV Izmer, AY Lebedev, MV Nikulin, AN Ryabov… - …, 2006 - ACS Publications
… In this way, bromination of N-(4-isopropylphenyl)acetamide followed by deamination of the deprotected aniline gave 1-bromo-3-isopropylbenzene in 53% total yield. One-pot acylation−…
Number of citations: 65 pubs.acs.org
Z Dong, G Lu, J Wang, P Liu… - Journal of the American …, 2018 - ACS Publications
… Meta-substituted aryl bromides, such as the 1-bromo-3-isopropylbenzene and 3-bromobenzotrifluoride 8, did not give either mono- or disubstituted products; instead, the NBE-attached …
Number of citations: 90 pubs.acs.org
TP Bastow, BGK Van Aarssen, R Alexander… - Organic …, 1999 - Elsevier
… A Grignard reagent prepared from 1-bromo-3-isopropylbenzene (20 mmol) and magnesium (19 mmol) was added to methylsuccinic anhydride (20 mmol) in THF (Araki and Mukaiyama, …
Number of citations: 47 www.sciencedirect.com
T Homma, M Okamoto, R Koharazawa… - ACS …, 2023 - ACS Publications
… Compound 30 was prepared by a similar procedure to that for 26 but with compound 36 instead of 1-bromo-3-isopropylbenzene as a reactant. Yield: 72%; colorless oil; 1 H NMR (CDCl …
Number of citations: 0 pubs.acs.org
S Goncalves-Contal, L Gremaud, L Palais, L Babel… - …, 2016 - thieme-connect.com
… The synthesis began with the preparation of 1-bromo-3-isopropylbenzene. This was done in two steps according to a procedure described by Voskoboynikov,[29] starting from p-…
Number of citations: 5 www.thieme-connect.com
SW Krabbe - 2015 - search.proquest.com
The dissertation contains three distinct parts. Part A: Aerobic hydroperoxidation of Meldrum's acid derivatives via a Cu (II)-catalyzed process is presented. The mild reaction conditions …
Number of citations: 3 search.proquest.com
Y Liang - 2016 - thesis.library.caltech.edu
The applications of nickel-catalyzed cross-coupling strategy to the synthesis of organofluorine compounds are explored in this thesis. Chapter 2 describes the development of the first …
Number of citations: 3 thesis.library.caltech.edu
M Ishikawa, T Furuuchi, M Yamauchi… - Bioorganic & medicinal …, 2010 - Elsevier
4-((1H-Imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives were designed and synthesized as candidate human histamine type 3 agonists. The piperazine derivatives …
Number of citations: 17 www.sciencedirect.com
NI Kauser - 2018 - indigo.uic.edu
Synthetic efforts geared towards natural product synthesis highlight a clear deficiency in the synthetic technology directed at gamma-functionalization. The gamma-alkyl motif exists in …
Number of citations: 1 indigo.uic.edu
M Stadler, B List - Synlett, 2008 - thieme-connect.com
… of aldehyde 3 was achieved employing the standard conditions developed for the Heck reaction of crotonaldehyde, starting from commercially available 1-bromo-3-isopropylbenzene 5, …
Number of citations: 13 www.thieme-connect.com

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